molecular formula C9H14IN3 B1434307 N1-(4-iodopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine CAS No. 1704065-59-7

N1-(4-iodopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine

Cat. No. B1434307
M. Wt: 291.13 g/mol
InChI Key: DZHAOZCPRZQHOS-UHFFFAOYSA-N
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Description

“N1-(4-iodopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine” is a complex organic compound. It contains an iodopyridinyl group, which is a common motif in many pharmaceuticals and biologically active compounds . The compound also contains a dimethylethane-1,2-diamine moiety, which suggests it might have applications in coordination chemistry or as a ligand in metal-organic frameworks.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the iodopyridinyl group, which could undergo various substitution reactions. The dimethylethane-1,2-diamine moiety could also participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the iodine atom could increase the compound’s molecular weight and potentially its lipophilicity .

Scientific Research Applications

  • Organic Adsorption on Hydrophilic Hierarchical Structures

    • This compound could potentially be used in the fabrication of bionic superhydrophobic surfaces on hydrophilic smooth materials . This involves preparing micro/nanostructures and chemical modification . The unique properties of this compound could make it suitable for creating organic adsorbate on hierarchically structured surfaces for superhydrophobicity .
  • Applications in Low-Valent Compounds with Heavy Group-14 Elements

    • Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties . This compound could potentially be used in various areas such as organic transformations, small molecule activation, and materials .
  • Nanotechnology Applications

    • Nanoscience has emerged as a fascinating field of science, with its implementation in multiple applications in the form of nanotechnology . This compound, due to its unique properties, could potentially be used in the synthesis of nanoparticles . These nanoparticles have applications in diverse sectors such as the pharmaceutical industry, agriculture sector, and food market .
  • Implant Surface Modification

    • This compound could potentially be used in the surface modification of various functional implants . The exceptional adhesive properties of certain compounds and their ability to perfectly fix various biomolecules and metal ions are conducive for the development of appropriate modifications of implant surfaces . This has applications in various fields ranging from orthopedics and dentistry to corneal and cardiovascular implants .

Safety And Hazards

The safety and hazards associated with this compound would need to be determined through experimental studies. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new pharmaceuticals or materials .

properties

IUPAC Name

N-(4-iodopyridin-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14IN3/c1-13(2)6-5-12-9-7-8(10)3-4-11-9/h3-4,7H,5-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHAOZCPRZQHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC=CC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901193156
Record name 1,2-Ethanediamine, N2-(4-iodo-2-pyridinyl)-N1,N1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-iodopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine

CAS RN

1704065-59-7
Record name 1,2-Ethanediamine, N2-(4-iodo-2-pyridinyl)-N1,N1-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N2-(4-iodo-2-pyridinyl)-N1,N1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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